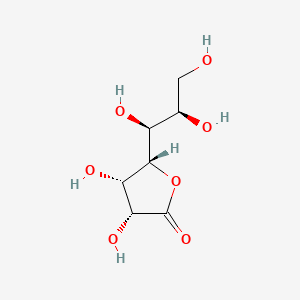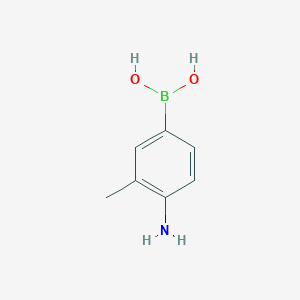![molecular formula C13H8BrIN2 B15219850 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine CAS No. 947533-53-1](/img/structure/B15219850.png)
8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly in the development of drugs targeting various diseases . The unique structure of this compound, characterized by the presence of bromine and iodine atoms, makes it a valuable scaffold for further chemical modifications and functionalizations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with 4-iodobenzaldehyde, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, are commonly used to introduce new substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting infectious diseases, cancer, and neurological disorders.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways . The presence of bromine and iodine atoms enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Iodophenyl)imidazo[1,2-a]pyridine
- 8-Bromoimidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Comparison: 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is unique due to the simultaneous presence of bromine and iodine atoms, which enhances its reactivity and binding properties compared to its analogues . This dual halogenation provides a versatile platform for further chemical modifications, making it a valuable compound in drug discovery and material science .
Eigenschaften
CAS-Nummer |
947533-53-1 |
|---|---|
Molekularformel |
C13H8BrIN2 |
Molekulargewicht |
399.02 g/mol |
IUPAC-Name |
8-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrIN2/c14-11-2-1-7-17-8-12(16-13(11)17)9-3-5-10(15)6-4-9/h1-8H |
InChI-Schlüssel |
JCSFSMCRWIXOEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


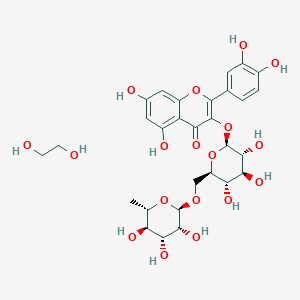
![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)

![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
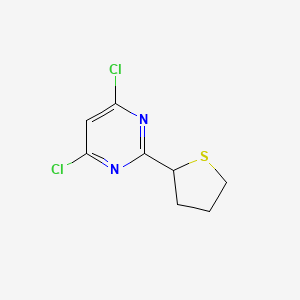
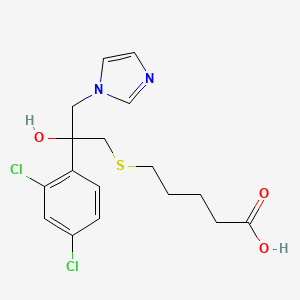
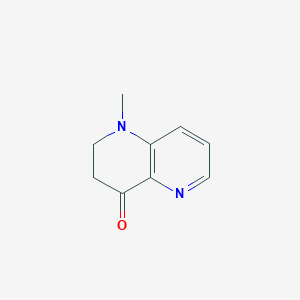
![Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B15219831.png)
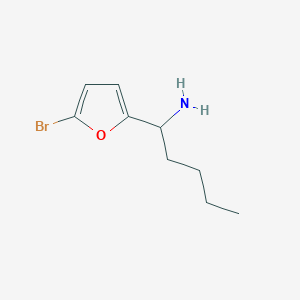

![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
